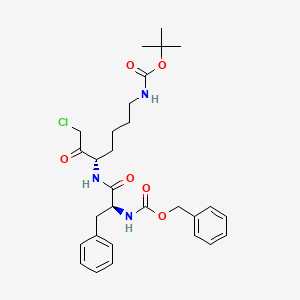
Z-Phe-Lys(Boc)-COCH2Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Phe-Lys(Boc)-COCH2Cl is a synthetic compound used primarily in biochemical research. It is a derivative of lysine, a naturally occurring amino acid, and features a chloromethyl ketone group, which is known for its reactivity. The compound is often utilized in the study of enzyme mechanisms, particularly those involving proteases, due to its ability to act as an irreversible inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Lys(Boc)-COCH2Cl typically involves several steps:
Protection of Lysine: The lysine amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling with Z-Phe: The protected lysine is then coupled with Z-phenylalanine (Z-Phe) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Chloromethyl Ketone: The final step involves the introduction of the chloromethyl ketone group. This is typically achieved by reacting the intermediate with chloromethyl chloroformate under controlled conditions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Z-Phe-Lys(Boc)-COCH2Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl ketone group is highly reactive and can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, which react with the chloromethyl ketone group.
Hydrolysis: Conditions for hydrolysis include aqueous acid or base.
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides or thioethers.
Hydrolysis Products: The major product is the corresponding carboxylic acid.
Deprotection Products: Removal of the Boc group yields the free amine.
科学研究应用
Chemistry
In chemistry, Z-Phe-Lys(Boc)-COCH2Cl is used as a reagent for studying enzyme mechanisms, particularly those involving proteases. Its ability to act as an irreversible inhibitor makes it valuable for identifying active sites and understanding enzyme kinetics.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of enzyme inhibitors for therapeutic purposes.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly as a lead compound for designing protease inhibitors. These inhibitors have applications in treating diseases such as cancer and viral infections.
Industry
In the industrial sector, the compound is used in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactivity and specificity make it a valuable tool for chemical synthesis and drug development.
作用机制
Z-Phe-Lys(Boc)-COCH2Cl exerts its effects primarily through the inhibition of proteases. The chloromethyl ketone group reacts with the active site of the enzyme, forming a covalent bond and irreversibly inhibiting its activity. This mechanism is particularly useful for studying the function of proteases and developing inhibitors that can modulate their activity.
相似化合物的比较
Similar Compounds
Z-Phe-Lys-COCH2Cl: Similar structure but lacks the Boc protecting group.
Z-Phe-Lys(Boc)-COOH: Similar structure but with a carboxylic acid group instead of the chloromethyl ketone.
Z-Phe-Lys(Boc)-NH2: Similar structure but with an amine group instead of the chloromethyl ketone.
Uniqueness
Z-Phe-Lys(Boc)-COCH2Cl is unique due to its combination of a Boc-protected lysine and a chloromethyl ketone group. This combination provides both stability and reactivity, making it a versatile tool for biochemical research. The Boc group protects the lysine during synthesis, while the chloromethyl ketone group allows for specific and irreversible inhibition of proteases.
属性
分子式 |
C29H38ClN3O6 |
|---|---|
分子量 |
560.1 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(3S)-1-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H38ClN3O6/c1-29(2,3)39-27(36)31-17-11-10-16-23(25(34)19-30)32-26(35)24(18-21-12-6-4-7-13-21)33-28(37)38-20-22-14-8-5-9-15-22/h4-9,12-15,23-24H,10-11,16-20H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t23-,24-/m0/s1 |
InChI 键 |
IFWBBOHDSVOIDW-ZEQRLZLVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CCl)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
序列 |
FX |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Aminophenyl)formamido]propanamide](/img/structure/B1518273.png)
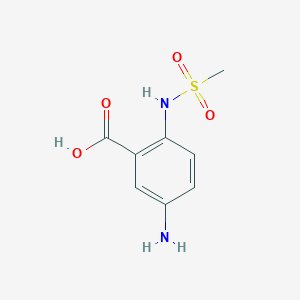
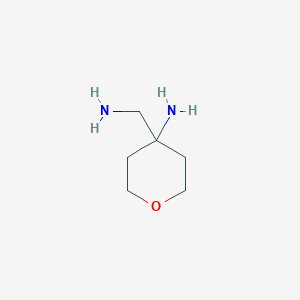
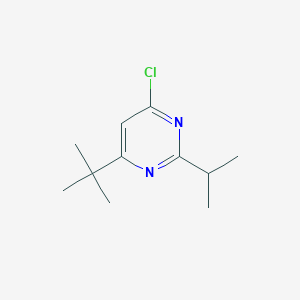

![4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride](/img/structure/B1518282.png)
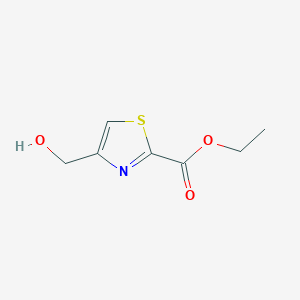
![[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518286.png)
![2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518287.png)
![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine](/img/structure/B1518289.png)
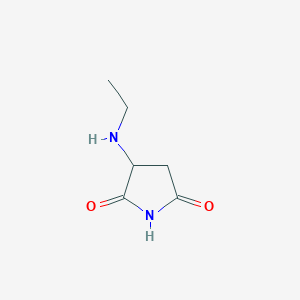
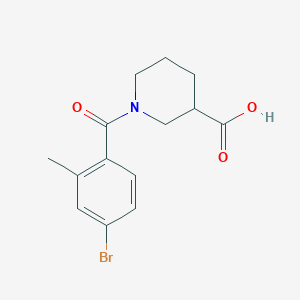
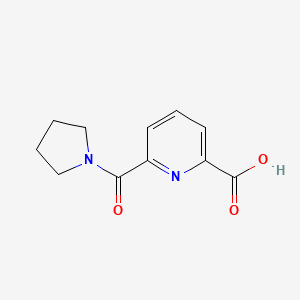
![[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine](/img/structure/B1518294.png)
